4-(1-甲基-1H-吡唑-4-基)吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

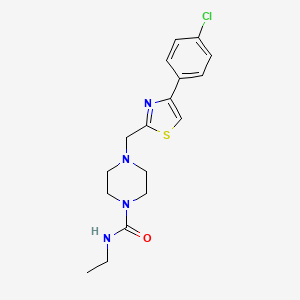

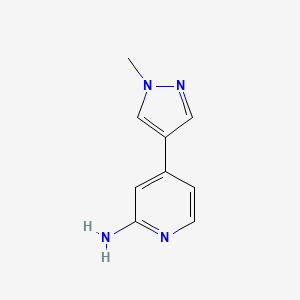

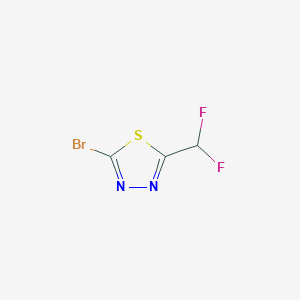

“4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” is a chemical compound with the molecular formula C9H10N4 . It is also known by its IUPAC name “4-(1-Methyl-1H-pyrazol-4-yl)pyridine” and has a molecular weight of 174.21 .

Molecular Structure Analysis

The molecular structure of “4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” consists of a pyridine ring attached to a 1-methyl-1H-pyrazol-4-yl group . The average mass of the molecule is 159.188 Da and the monoisotopic mass is 159.079651 Da .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .科学研究应用

Antileishmanial and Antimalarial Activities

4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine: has shown promising results in the field of parasitology, particularly in the treatment of leishmaniasis and malaria. These diseases are caused by parasitic protozoans transmitted by insects and affect millions worldwide.

Antileishmanial Activity

Compounds bearing the pyrazole moiety, such as 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine , have been synthesized and tested for their efficacy against Leishmania species. One study demonstrated that a derivative of this compound exhibited significant activity against Leishmania aethiopica , with an inhibitory concentration (IC50) value far superior to standard drugs .

Antimalarial Activity

Similarly, derivatives of this compound have been evaluated for their antimalarial potential. The compounds showed considerable inhibition effects against Plasmodium berghei in infected mice, with one derivative achieving up to 90.4% suppression . This suggests that these derivatives could be potential candidates for developing new antimalarial agents.

Anticancer Potential

Cyclin-Dependent Kinase-2 (CDK2) Inhibition

The compound has also been explored for its anticancer properties, specifically its ability to inhibit cyclin-dependent kinase-2 (CDK2) , which is crucial for cell cycle regulation. Derivatives containing the 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine structure have shown inhibitory activity with an IC50 of 0.98 ± 0.06μM, indicating strong potential for cancer treatment .

Antioxidant Activity

Hydrogen Peroxide Scavenging

Derivatives of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine have been synthesized and assessed for their antioxidant activity. They have been found to scavenge hydrogen peroxide effectively, which is a reactive oxygen species that can cause oxidative stress and damage to cells .

Nitric Oxide Scavenging

These derivatives have also been tested for their ability to scavenge nitric oxide, another reactive species involved in inflammation and cellular damage. The results indicate that these compounds could be beneficial in protecting against oxidative stress-related diseases .

Antiparasitic Activity

Antiparasitic Against Sulfonamide-Resistant Strains

The sulfonamide functionality in some derivatives of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine has shown antiparasitic activity, even against sulfonamide-resistant strains. This highlights the potential of these compounds in overcoming drug resistance in parasitic infections .

Antibacterial and Anti-HIV Activities

Antibacterial Activity

Compounds with the 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine structure have displayed antibacterial properties, suggesting their use in combating bacterial infections .

Anti-HIV Activity

Additionally, the same compounds have shown activity against the Human Immunodeficiency Virus (HIV), providing a potential avenue for the development of new anti-HIV medications .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

未来方向

The future directions for research on “4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar compounds , it may be of interest to investigate its potential applications in medicinal chemistry.

属性

IUPAC Name |

4-(1-methylpyrazol-4-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-8(5-12-13)7-2-3-11-9(10)4-7/h2-6H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYZUXOGLHKDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2964125.png)

![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2964131.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B2964133.png)

![4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether](/img/structure/B2964135.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2964137.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2964138.png)

![4-(tert-butyl)-N-(3-(3-(4-morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2964140.png)